![molecular formula C22H23NO3S2 B4640728 5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4640728.png)
5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Description
Thiazolidinone derivatives are a class of heterocyclic compounds known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structural core of these compounds, thiazolidin-4-one, is recognized for its versatility in chemical modifications, allowing the synthesis of various derivatives with enhanced bioactivity and chemical properties.
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves the condensation of rhodanine or thiazolidine-2,4-dione with aromatic aldehydes under specific conditions, such as microwave irradiation or solvent-free conditions catalyzed by amino acids like glycine for efficiency and environmental friendliness (Yang & Yang, 2011).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by hydrogen bonding, π-π stacking interactions, and other intermolecular forces that contribute to their stability and reactivity. For instance, studies have shown that these molecules can form hydrogen-bonded dimers and exhibit diverse supramolecular arrangements, such as chains of rings and sheets, which are crucial for their biological activities (Delgado et al., 2005).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, including reactions with primary amines, hydrazine hydrate, and nitrile oxides, leading to the formation of different functional groups and the potential for diverse biological activities. These reactions are essential for modifying the thiazolidinone core to target specific biological pathways or to enhance the compound's pharmacological profile (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are critical for the compound's bioavailability, stability, and suitability for pharmaceutical formulations.
Chemical Properties Analysis
Thiazolidinone derivatives exhibit a range of chemical properties, including tautomerism and stereoisomerism, which can significantly affect their biological activity and interaction with biological targets. Proton tautomerism and the configuration of substituents around the thiazolidinone core play crucial roles in determining the compound's reactivity and binding affinity (Pyrih et al., 2023).
properties
IUPAC Name |
(5E)-5-[[4-[3-(3,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S2/c1-15-11-16(2)13-19(12-15)26-10-4-9-25-18-7-5-17(6-8-18)14-20-21(24)23(3)22(27)28-20/h5-8,11-14H,4,9-10H2,1-3H3/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOSNOJVQUPSOJ-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCOC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCCCOC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.